molecular formula C8H4N2O4 B147319 5-Nitroisatin CAS No. 611-09-6

5-Nitroisatin

Cat. No. B147319
CAS RN: 611-09-6
M. Wt: 192.13 g/mol
InChI Key: UNMYHYODJHKLOC-UHFFFAOYSA-N
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Description

5-Nitroisatin, also known as 5-Nitroindole-2,3-dione, is an orange-yellow to orange crystalline powder . It is a member of indoles and has a role as an anticoronaviral agent . It is used as a reactant for the preparation of potential antibacterial and antifungal agents, spiro [indole-thiazolidinones] as a medicinally important scaffold, and potential antimycobacterial agents .


Synthesis Analysis

5-Nitroisatin can be synthesized by treating it with substituted benzoylhydrazine . Equimolar amounts of 5-nitroisatin and substituted benzolhydrazine are added to 96% ethanol containing a few drops of glacial acetic acid . The reaction of 5-nitroisatin and indole can also afford trisindoline .


Molecular Structure Analysis

The structural elucidation of 5-nitroisatin has been confirmed by performing 2D heteronuclear single quantum correlation experiments . The molecular core of the nanomolecules consisted of a C60 molecule with a single phenyl ring bound to its surface .


Chemical Reactions Analysis

5-Nitroisatin derivatives are formed in a reaction with substituted benzoylhydrazides . The compounds were prepared by treating 5-nitroisatin with substituted benzoylhydrazine .


Physical And Chemical Properties Analysis

5-Nitroisatin has a molecular weight of 192.13 and a molecular formula of C8H4N2O4 . It has a melting point of 251 °C (dec.) (lit.) and a boiling point of 328.09°C (rough estimate) . Its density is 1.5513 (rough estimate) and refractive index is 1.4900 (estimate) . It is soluble in water .

Scientific Research Applications

Antibacterial and Antifungal Applications

5-Nitroisatin has been identified as a potential scaffold for developing antibacterial and antifungal agents. Its structure allows for the creation of medicinally important compounds that can combat various bacterial and fungal infections .

Antimycobacterial Agents

Research suggests that 5-Nitroisatin derivatives can serve as potent antimycobacterial agents, which could be significant in the treatment of diseases like tuberculosis .

Anticonvulsant Properties

5-Nitroisatin is also being explored for its anticonvulsant properties, making it a candidate for the development of new treatments for epilepsy and other seizure disorders .

Transglutaminase Inhibition

This compound has been shown to inhibit human transglutaminase 2, an enzyme involved in various biological processes, which could have implications in treating certain diseases .

Anthelmintic Uses

As an anthelmintic agent, 5-Nitroisatin could be used to develop treatments against parasitic worms, aiding in the control of helminth infections .

Anti-HIV Activity

There is evidence to suggest that 5-Nitroisatin may have applications as an anti-HIV agent, contributing to the ongoing research for HIV/AIDS treatment options .

Anticancer Potential

Studies have assessed 5-Nitroisatin’s role as an anticancer agent, particularly against cervical cancer cells, indicating its potential in cancer therapy .

CDK2 Enzyme Inhibition

Derivatives of 5-Nitroisatin have been studied for their ability to inhibit the CDK2 enzyme, which is significant in the development of new anti-cancer therapies .

Safety And Hazards

5-Nitroisatin is harmful if swallowed, in contact with skin, and if inhaled . It is suspected of causing genetic defects and is suspected of causing cancer . It is recommended to use personal protective equipment, avoid breathing dust, fume, gas, mist, vapors, spray, and avoid contact with skin and eyes .

Future Directions

5-Nitroisatin has potential applications in the development of new anti-cancer therapies . It can be incorporated with hydroxyapatite for tailored hydroxyapatite nanorods and tested for its anticancer potential . The synthesized hydroxyapatite incorporated with 5-nitroisatin was found to be efficient in inhibiting the growth of cervical cancer cell lines .

properties

IUPAC Name

5-nitro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4/c11-7-5-3-4(10(13)14)1-2-6(5)9-8(7)12/h1-3H,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMYHYODJHKLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049331
Record name 5-Nitroisatin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitroisatin

CAS RN

611-09-6
Record name 5-Nitroisatin
Source CAS Common Chemistry
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Record name 5-Nitroisatin
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Record name 5-Nitroisatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525798
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Record name 5-Nitroisatin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-5-nitroindole-2,3-dione
Source European Chemicals Agency (ECHA)
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Record name 5-NITROISATIN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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